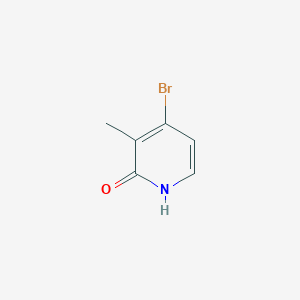

4-Bromo-3-methyl-1,2-dihydropyridin-2-one

Description

4-Bromo-3-methyl-1,2-dihydropyridin-2-one (CAS RN: 1227578-99-5) is a brominated dihydropyridinone derivative with a molecular formula of C₆H₆BrNO. This compound is characterized by a six-membered lactam ring containing a bromine substituent at the 4-position and a methyl group at the 3-position. Its molecular weight is 188.03 g/mol, and it is commercially available at a purity of ≥98% (MFCD29989604) . Capot Chemical Co., Ltd. is a notable supplier, highlighting its relevance in pharmaceutical and industrial applications .

Properties

IUPAC Name |

4-bromo-3-methyl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-4-5(7)2-3-8-6(4)9/h2-3H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOOVNDZIYQCSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CNC1=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-methyl-1,2-dihydropyridin-2-one typically involves the bromination of 3-methylpyridin-2-one. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, thiourea, or sodium alkoxide. Reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.

Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in organic solvents like toluene or dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinones, while coupling reactions can produce biaryl compounds or other complex structures .

Scientific Research Applications

4-Bromo-3-methyl-1,2-dihydropyridin-2-one has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: It can be used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 4-Bromo-3-methyl-1,2-dihydropyridin-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom and the pyridinone ring play crucial roles in these interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

4-Bromo-1-(difluoromethyl)-1,2-dihydropyridin-2-one

- CAS RN : 832735-57-6

- Molecular Formula: C₇H₆BrF₂NO

- Key Differences: Replaces the 3-methyl group with a 1-difluoromethyl substituent. Increased molecular weight (238.03 g/mol) due to fluorine atoms. Potential for enhanced lipophilicity and metabolic stability compared to the parent compound .

2-Bromo-3-methylpyridine

- CAS RN : 3430-17-9

- Molecular Formula : C₆H₆BrN

- Bromine at the 2-position and methyl at the 3-position. Lower polarity due to the absence of a carbonyl group .

Substituent Complexity and Pharmacological Relevance

5-Bromo-1-[(6-chloropyridin-3-yl)methyl]-1,2-dihydropyridin-2-one

- Molecular Formula : C₁₁H₉BrClN₂O

- Key Differences: Incorporates a 6-chloropyridinylmethyl group at the 1-position.

4-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one

- CAS RN : 1242260-12-3

- Molecular Formula: C₁₂H₁₀BrNO₂

- Key Differences: Contains a 2-methoxyphenyl substituent at the 1-position.

Methyl-Substituted Analogs

4-Bromo-1-methylpyridin-2(1H)-one

- CAS RN : 214342-63-9

- Molecular Formula: C₆H₆BrNO

- Key Differences :

- Methyl group at the 1-position instead of the 3-position.

- Similar molecular weight (188.03 g/mol) but distinct electronic effects due to substituent positioning .

Biological Activity

4-Bromo-3-methyl-1,2-dihydropyridin-2-one is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a dihydropyridine framework with a bromine atom and a methyl group, which contribute to its unique reactivity and biological interactions. The molecular formula is CHBrNO, and it exhibits characteristics typical of dihydropyridines, such as the ability to participate in redox reactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. For instance, it showed MIC values of 0.39 µg/mL against Bacillus subtilis and Staphylococcus aureus .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it can inhibit the proliferation of cancer cell lines through apoptosis induction. Mechanistic studies suggested that it interacts with specific signaling pathways involved in cell survival and proliferation .

Neuropharmacological Effects

This compound has been identified as a potential modulator of neurotransmitter receptors. It exhibits inhibitory action on AMPA and kainate receptors, which are critical in excitatory neurotransmission in the central nervous system. This property suggests potential applications in treating neurological disorders .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in bacterial DNA replication and cancer cell metabolism.

- Receptor Modulation : By modulating neurotransmitter receptors, it can influence synaptic plasticity and neuronal excitability.

Study on Antibacterial Activity

A study conducted by researchers at a leading pharmaceutical institution evaluated the antibacterial efficacy of this compound against clinical isolates of S. aureus. The results indicated that the compound effectively inhibited bacterial growth at low concentrations (IC50 = 0.25 µg/mL), demonstrating its potential as a new antibacterial agent .

Research on Anticancer Properties

In another investigation, the compound was tested against several cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549). The findings revealed that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways .

Comparative Analysis of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.